molecular formula C6H12O3 B1194145 2-Hydroxy-3-methylpentanoic acid CAS No. 488-15-3

2-Hydroxy-3-methylpentanoic acid

Cat. No. B1194145
CAS RN: 488-15-3
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The stereoselective synthesis of related compounds, such as 4-amino-3-hydroxy-2-methylpentanoic acids, has been achieved through methods like crotylboration of N-Boc-l-alaninal, enabling the assignment of stereochemistry to specific derivatives found in marine toxins and antibiotics (Giordano, Spinella, & Sodano, 1999). Additionally, stereoselective aldol reactions have been employed to produce compounds like (R)-3-hydroxy-4-methylpentanoic acid, showcasing the methodology's effectiveness in achieving high yields and enantiomeric purity (Braun & Gräf, 2003).

Molecular Structure Analysis

The crystal structure of new polymorphs of (2S,3S)-2-amino-3-methylpentanoic acid has been determined, providing insights into the spatial arrangement and hydrogen bonding patterns critical for understanding the molecular structure of closely related compounds (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Chemical Reactions and Properties

Research has focused on the reactivity and transformation of similar compounds under various conditions. For instance, the study of 3-Methylpentanoic acid reactions, such as alkylation and decarboxylation, sheds light on potential pathways for chemical modifications and derivative synthesis (Vliet, Marvel, & Hsueh, 2003).

Physical Properties Analysis

The physical properties of 2-Hydroxy-3-methylpentanoic acid and its derivatives, including solubility, phase behavior, and temperature-dependent transitions, are crucial for applications in materials science and engineering. Techniques like differential scanning calorimetry and novel methods for glass transition determination have been applied to related compounds, offering valuable data on physical state and stability (Dette, Qi, Schröder, Godt, & Koop, 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with different reagents, and participation in coordination compounds, have been explored through various studies. For example, the synthesis and properties of uranyl hybrids constructed with carboxylic acids demonstrate the interaction of similar molecules with metal ions, highlighting their chemical versatility and potential for creating complex structures (Yang, Dang, Wang, Tian, Pan, & Sun, 2013).

Scientific Research Applications

  • Wine Aroma Compounds Analysis : 2-Hydroxy-3-methylpentanoic acid has been identified as a precursor to relevant wine aroma compounds. A method for its quantitative determination in wine and other alcoholic beverages has been developed, indicating its role in sensory effects related to wine taste and aroma (Gracia-Moreno, Lopez, & Ferreira, 2015).

  • Synthesis in Marine Toxins and Antibiotics : This compound has been synthesized as part of the study of marine toxins like janolusimide and antibiotics like bleomycin A2. Its stereochemistry was important for understanding these substances (Giordano, Spinella, & Sodano, 1999).

  • Erythromycin Polyketide Synthase Research : The stereoisomers of 2-Hydroxy-3-methylpentanoic acid have been synthesized for research into the substrate selectivity of polyketide synthase (PKS) domains. This has implications in the study of erythromycin and similar antibiotics (Harris et al., 1998).

  • Synthesis of Antimetabolites : This compound has been involved in the synthesis of antimetabolites like N5-hydroxy-2-methylornithine, which have potential implications in pharmaceutical research (Maehr & Leach, 1978).

  • Optically Active Compound Synthesis : Research has focused on synthesizing optically active forms of 2-Hydroxy-3-methylpentanoic acid for applications in creating macrocyclic trichothecenes, which are of interest due to their bioactive properties (Herold, Mohr, & Tamm, 1983).

  • Antibacterial Compound Discovery : A compound from Siegesbeckia glabrescens, containing a 2-Hydroxy-3-methylpentanoic acid unit, exhibited specific antibacterial activity against Gram-positive bacteria, highlighting its potential in antimicrobial research (Kim et al., 2012).

Safety And Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

properties

IUPAC Name

2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862016
Record name 2-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methylpentanoic acid

CAS RN

488-15-3
Record name 2-Hydroxy-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methylvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.974
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
N Khelifa, MJ Butel, A Rimbault - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
… However, 2-hydroxy-3-methylpentanoic acid and l-hydroxycyclopentanecarboxylic acids were not observed in synthetic medium supplemented with L-isoleucine and cycloleucine, …
Number of citations: 6 www.sciencedirect.com
N Khelifa, A Dugay, AC Tessedre… - FEMS microbiology …, 1998 - academic.oup.com
… However, 2-hydroxy-3-methylpentanoic acid and 1-hydroxycyclopentanecarboxylic acids were not observed in BMG medium supplemented with l-isoleucine and cycloleucine, …
Number of citations: 4 academic.oup.com
RL Snowden, R Grenno, C Vial - Flavour and fragrance journal, 2005 - Wiley Online Library
As part of a research programme concerned with the discovery of new perfumery ingredients, a series of racemic alkyl 3‐methyl‐2‐oxopentanoates 2–8, ethyl and methyl 2‐hydroxy‐3‐…
Number of citations: 8 onlinelibrary.wiley.com
OA Mamer - Methods in enzymology, 2000 - pubmed.ncbi.nlm.nih.gov
Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic …
Number of citations: 15 pubmed.ncbi.nlm.nih.gov
T Hartmann, A Biller, L Witte, L Ernst… - … Systematics and Ecology, 1990 - Elsevier
… The 2-hydroxy-3-methylpentanoic acid obtained by hydrolysis of the creatonotines is the 2S,3S-stereoisomer. The creatonotines as well as accompanying trace amounts of …
Number of citations: 80 www.sciencedirect.com
T Sawada, M Ogawa, R Ninomiya… - Applied and …, 1983 - Am Soc Microbiol
… , respectively, whereas DL-2-hydroxypentanoicacid (acid 5), DL-2hydroxyoctanoic acid (acid 12), DL-2-hydroxy-3methylbutyric acid (acid 6), and DL-2-hydroxy-3methylpentanoic acid (…
Number of citations: 13 journals.asm.org
E Campo, J Cacho, V Ferreira - Journal of Chromatography A, 2006 - Elsevier
… The acids, 2-hydroxy-3-methylbutyric acid, (S)-2-hydroxy-3,3-dimethylbutyric acid, (d)-2-hydroxy-3-methylpentanoic acid sodium salt and 2-hydroxy-4-methylpentanoic acid were all …
Number of citations: 72 www.sciencedirect.com
Y Mimaki, M KURoDA, A Kameyama… - Chemical and …, 1998 - jstage.jst.go.jp
… The furostanol saponin, having a diglycoside moiety modified with a (2S,BS)-2-hydroxy-3-methylpentanoic acid group and an acetic acid group, and its corresponding spirostanol …
Number of citations: 59 www.jstage.jst.go.jp
K Bevan, JS Davies, CH Hassall, RB Morton… - Journal of the …, 1971 - pubs.rsc.org
… All derivatives showed characteristics identical with those of compounds prepared from an authentic specimen of L-2-hydroxy3-methylpentanoic acid 21 obtained from L-isoleucine. …
Number of citations: 45 pubs.rsc.org
T Fukuda, M Arai, H Tomoda, S Omura - The Journal of Antibiotics, 2004 - jstage.jst.go.jp
… ; 1) three Nmethylphenylalanines and three hydroxylic acids are condensed mutually to form a cyclic structure, and 2) hydroxylic acids are 2-hydroxy-3-methylpentanoic acid or 2-…
Number of citations: 60 www.jstage.jst.go.jp

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